molecular formula C20H27BrN2O B11220924 5-(4-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

5-(4-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

Cat. No.: B11220924
M. Wt: 391.3 g/mol
InChI Key: KVCCFYNJRYIKLR-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzohydrazide with 4-hexylcyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or other complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: As a potential pharmacophore in the development of new drugs targeting specific biological pathways.

    Materials Science: As a building block in the synthesis of advanced materials such as liquid crystals, organic semiconductors, and polymers.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the bromine and hexylcyclohexyl substituents.

    5-(4-Chlorophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.

    5-(4-Methylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of bromine.

Uniqueness

5-(4-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is unique due to the presence of both the bromine atom and the hexylcyclohexyl group. These substituents can influence the compound’s chemical reactivity, physical properties, and biological activity, making it distinct from other oxadiazole derivatives.

Properties

Molecular Formula

C20H27BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H27BrN2O/c1-2-3-4-5-6-15-7-9-16(10-8-15)19-22-20(24-23-19)17-11-13-18(21)14-12-17/h11-16H,2-10H2,1H3

InChI Key

KVCCFYNJRYIKLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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